REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][N+:10]([O-])=[C:9]([CH3:14])[C:8]=1[CH3:15].[C:16]([O:19]C(=O)C)(=[O:18])[CH3:17]>>[C:16]([O:19][CH2:14][C:9]1[C:8]([CH3:15])=[C:7]([O:6][CH2:5][CH2:4][CH2:3][O:2][CH3:1])[CH:12]=[CH:11][N:10]=1)(=[O:18])[CH3:17]
|
Name
|
|
Quantity
|
760 mg
|
Type
|
reactant
|
Smiles
|
COCCCOC1=C(C(=[N+](C=C1)[O-])C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction at 90° C. for one hour
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
The reaction mixture was distilled
|
Type
|
CUSTOM
|
Details
|
to remove the acetic anhydride
|
Type
|
ADDITION
|
Details
|
followed by the addition of a saturated aqueous solution of sodium hydrogencarbonate
|
Type
|
EXTRACTION
|
Details
|
The obtained mixture was extracted with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC1=NC=CC(=C1C)OCCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |